2-(Benzofuran-3-yl)ethanethiol
Description
2-(Benzofuran-3-yl)ethanethiol is a sulfur-containing aromatic compound characterized by a benzofuran scaffold substituted with a thiol (-SH) group at the 3-position of the benzofuran ring, linked via an ethyl chain. This structure imparts unique physicochemical properties, such as nucleophilicity (due to the thiol group) and aromatic stability (from the benzofuran moiety). Notably, the evidence focuses on its nitrogen-containing analog, 2-(Benzofuran-3-yl)ethanamine hydrochloride , which shares structural similarities but differs in functional group chemistry.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-(1-benzofuran-3-yl)ethanethiol |
InChI |
InChI=1S/C10H10OS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 |
InChI Key |
BJNCTBLYKUGBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Benzofuran-3-yl)ethanethiol with analogous benzofuran derivatives, emphasizing functional group variations and their implications.
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Thiol vs. Amine : The thiol group in This compound exhibits stronger acidity (pKa ~10) compared to the amine group in 2-(Benzofuran-3-yl)ethanamine (pKa ~9–11 for aliphatic amines). This difference influences solubility and reactivity in aqueous environments. Thiols are prone to oxidation, forming disulfides, whereas amines may undergo protonation or participate in nucleophilic substitution .
- Hydrochloride Salt : The hydrochloride salt of the amine (as in ) enhances water solubility and stability, a feature absent in the thiol analog.
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